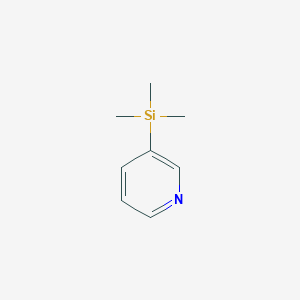

3-(Trimethylsilyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

trimethyl(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPHQCNRCUBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474571 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17379-37-2 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 3-(Trimethylsilyl)pyridine: Physicochemical Properties, Handling, and Characterization

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(Trimethylsilyl)pyridine (CAS RN: 17379-37-2). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data with practical, field-proven insights for laboratory applications.

Introduction: Significance and Applications

This compound is a substituted pyridine derivative where a trimethylsilyl group (TMS) is attached to the 3-position of the pyridine ring. This modification significantly alters the electronic and steric properties of the pyridine core, making it a valuable intermediate and building block in organic synthesis. The TMS group can act as a stable protecting group, a director for metallation reactions, or a precursor for cross-coupling reactions (e.g., Hiyama coupling). Understanding its fundamental physical properties is paramount for its effective storage, handling, purification, and deployment in synthetic workflows.

Core Physicochemical Properties

The primary physical characteristics of this compound are summarized below. These values are critical for procedural design, such as selecting appropriate purification methods (e.g., distillation) and ensuring accurate reagent measurements.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NSi | [1][2] |

| Molecular Weight | 151.28 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 47-49 °C at 5 mmHg | [3] |

| Density | 0.9113 g/mL at 25 °C | [3] |

| Refractive Index (n₂₀/D) | 1.489 | [3] |

Causality Insight: The boiling point of 47-49 °C under reduced pressure (5 mmHg) indicates that this compound is amenable to vacuum distillation.[3] This technique is the preferred method for purification, as it allows for distillation at lower temperatures, preventing potential thermal degradation that could occur at its much higher atmospheric boiling point. The density, being less than water, is a key consideration for aqueous workup procedures, where it will form the upper organic layer.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of compound identification and purity assessment. The distinct electronic environment of this compound gives rise to a characteristic spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a related isomer, 2-(trimethylsilyl)pyridine, shows characteristic signals for the aromatic protons on the pyridine ring and a prominent singlet for the nine equivalent protons of the trimethylsilyl group.[4] For the 3-substituted isomer, the aromatic protons will exhibit distinct chemical shifts and coupling patterns reflecting their positions relative to the nitrogen atom and the bulky TMS group. The TMS protons typically appear as a sharp singlet far upfield, usually around 0.2-0.3 ppm, due to the electropositive nature of silicon.

-

¹³C NMR: The carbon spectrum provides complementary information. Key signals include those for the aromatic carbons and a distinct upfield signal for the methyl carbons of the TMS group.[2][5] The carbon atom directly attached to the silicon atom (ipso-carbon) will also have a characteristic chemical shift.

Field Insight: When monitoring reactions involving this compound, the TMS proton signal is an excellent diagnostic peak. Its integration relative to the aromatic protons can confirm the integrity of the molecule, while its disappearance would signal a desilylation reaction.

Infrared (IR) Spectroscopy

The IR spectrum reveals information about the functional groups present. For this compound, key vibrational modes include:

-

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.[6]

-

C=N and C=C stretching (pyridine ring): A series of sharp bands in the 1400-1600 cm⁻¹ region.

-

Si-C stretching and CH₃ rocking (TMS group): Characteristic absorptions are expected around 1250 cm⁻¹ (symmetric deformation) and 840-860 cm⁻¹ (rocking), which are highly indicative of the trimethylsilyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (151.28).[1] A prominent fragment is often the loss of a methyl group ([M-15]⁺), resulting in a strong peak at m/z 136.

Solubility, Stability, and Handling

-

Solubility: this compound is miscible with a wide range of common organic solvents, such as tetrahydrofuran (THF), diethyl ether, dichloromethane, and toluene.[7] Its solubility in polar aprotic solvents like DMF is also useful for certain reaction conditions.[8] It is generally insoluble in water.

-

Stability and Storage: This compound is sensitive to moisture, which can cause hydrolysis of the C-Si bond.[7] It is also reported to be sensitive to light and air.[3][9] Therefore, it is imperative to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[3][9] A freezer or refrigerator (2-8°C) is recommended for long-term storage.[10]

-

Hydrolytic Sensitivity: While the C-Si bond is relatively stable under neutral conditions, it can be cleaved by strong acids or sources of fluoride ions (e.g., tetrabutylammonium fluoride, TBAF). This reactivity is often exploited synthetically to deprotect the pyridine ring.

Safety and Hazard Information

As a flammable liquid that may cause skin, eye, and respiratory irritation, proper personal protective equipment (PPE) is mandatory when handling this compound and its isomers.

-

Hazard Classifications: Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Respiratory system).

-

Flash Point: The flash point for the 2-isomer is 52 °C (125.6 °F), indicating it is a flammable liquid.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

Experimental Protocols & Workflows

Protocol: Purification by Vacuum Distillation

This protocol describes the standard method for purifying this compound, leveraging its specific boiling point under reduced pressure.

Objective: To remove non-volatile impurities and residual solvents.

Methodology:

-

Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude moisture.

-

Charging the Flask: Charge the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

-

Evacuation: Slowly and carefully apply vacuum from a vacuum pump, protected by a cold trap.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Monitor the vapor temperature closely. Collect the fraction that distills at 47-49 °C at a pressure of approximately 5 mmHg.[3] Discard any initial forerun that distills at a lower temperature.

-

Completion: Once the desired fraction is collected, turn off the heat and allow the system to cool completely before slowly reintroducing inert gas to release the vacuum.

-

Validation: Verify the purity of the distilled product using GC-MS or NMR spectroscopy.

Workflow: Compound Handling and Characterization

The following diagram illustrates a logical workflow for handling a new batch of this compound, from receipt to use in a reaction.

Conclusion

This compound is a versatile synthetic intermediate whose physical properties dictate its proper handling, purification, and application. A thorough understanding of its boiling point, stability, and spectroscopic signatures is essential for any researcher incorporating this reagent into their work. Adherence to strict anhydrous and inert handling techniques is critical to preserving its integrity and ensuring successful and reproducible experimental outcomes.

References

- Sigma-Aldrich. (n.d.). 3- (Trimethylsilyl)ethynyl pyridine 97%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 592532, 3-Trimethylsilyloxypyridine.

- Wiley-VCH GmbH. (n.d.). This compound. SpectraBase.

- Sigma-Aldrich. (n.d.). 3- (Trimethylsilyl)ethynyl pyridine 97%.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 3-(Trimethylsilylethynyl)pyridine.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Pyridine.

- Sigma-Aldrich. (n.d.). 3- (Trimethylsilyl)ethynyl pyridine 97%.

- Sigma-Aldrich. (n.d.). 2-(Trimethylsilyl)pyridine 98%.

- ChemicalBook. (n.d.). 3-(TRIMETHYLSILYLETHYNYL)PYRIDINE.

- W. Robien, Inst. of Org. Chem., Univ. of Vienna. (n.d.). 3-((Trimethylsilyl)ethynyl)pyridine. SpectraBase.

- Supelco. (n.d.). TMSI+Pyridine.

- ChemicalBook. (n.d.). 2-(Trimethylsilyl)pyridine CAS#: 13737-04-7.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(Trimethylsilyl)pyridine.

- AK Scientific, Inc. (n.d.). SAFETY DATA SHEET: 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine.

- Acros Organics. (n.d.). SAFETY DATA SHEET: Tris(trimethylsilyl)silane.

- ChemicalBook. (n.d.). 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C8H13NSi).

- Sigma-Aldrich. (n.d.). Product Information - 92718 1-(Trimethylsilyl)imidazole – Pyridine mixture.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140369, 4-(Trimethylsilyl)pyridine.

- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

- NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook.

- BLD Pharm. (n.d.). This compound.

- LookChem. (n.d.). Purification of Pyridine. Chempedia.

- Guidechem. (n.d.). How to Prepare 2-(Trimethylsilyl)pyridine?.

- Wikipedia. (n.d.). Pyridine.

- The Royal Society of Chemistry. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.

- LookChem. (n.d.). Pyridine, 3-[3-(trimethylsilyl)propyl]- (9CI).

- 北京欣恒研科技有限公司. (n.d.). 3-Methyl-2-(trimethylsilyl)pyridine.

Sources

- 1. PubChemLite - this compound (C8H13NSi) [pubchemlite.lcsb.uni.lu]

- 2. 4-(Trimethylsilyl)pyridine | C8H13NSi | CID 140369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Trimethylsilyl)pyridine CAS#: 13737-04-7 [m.chemicalbook.com]

- 4. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. gcms.cz [gcms.cz]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. 17379-37-2|this compound|BLD Pharm [bldpharm.com]

- 11. aksci.com [aksci.com]

3-(Trimethylsilyl)pyridine chemical structure and bonding

An In-depth Technical Guide to 3-(Trimethylsilyl)pyridine: Chemical Structure, Bonding, and Applications

Authored by a Senior Application Scientist

Introduction: The Convergence of Silicon and Heterocyclic Chemistry

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of silicon into organic scaffolds has emerged as a powerful tool for modulating molecular properties.[1][2][3] Organosilicon compounds often exhibit enhanced lipophilicity, improved metabolic stability, and unique electronic characteristics compared to their carbon analogues, making them highly valuable in the design of novel therapeutics and functional materials.[1][4]

This guide focuses on this compound, a versatile heterocyclic building block that marries the unique attributes of the trimethylsilyl (TMS) group with the ubiquitous pyridine core. The pyridine ring is a fundamental structural motif found in a vast array of pharmaceuticals and bioactive natural products.[5][6][7] Understanding the nuanced interplay between the silicon center and the aromatic nitrogen heterocycle is paramount for researchers, scientists, and drug development professionals seeking to leverage this compound's full potential. This document provides a detailed exploration of the chemical structure, bonding characteristics, synthesis, reactivity, and applications of this compound, grounded in established scientific principles and experimental evidence.

Part 1: Molecular Architecture and Electronic Landscape

The structure of this compound is deceptively simple, yet its bonding and electronic properties are a subject of considerable chemical interest. The molecule consists of a six-membered aromatic pyridine ring substituted at the 3-position with a trimethylsilyl group, -Si(CH₃)₃.

The Nature of the Carbon-Silicon (C-Si) Bond

The cornerstone of the molecule's unique properties is the C-Si bond. Silicon is significantly less electronegative than carbon (approx. 1.90 vs. 2.55 on the Pauling scale), which imparts a substantial degree of polarity to the C-Si bond, with a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the carbon atom.[1][8] This polarization is opposite to that of a typical C-C or C-H bond and is a primary driver of the TMS group's chemical behavior.

The C-Si bond is also longer and weaker than a C-C bond, making it susceptible to cleavage under specific reaction conditions. This controlled lability is a key feature exploited in its synthetic applications, where the TMS group can act as a temporary placeholder or a removable directing group.

Electronic Influence on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[9] The electronic effect of the TMS substituent is complex. While silicon's electropositive nature suggests it should act as an electron-releasing group, its overall effect is a combination of inductive and hyperconjugative effects.[8][10] In the context of the pyridine ring, the TMS group generally functions as a weak electron-donating group, subtly influencing the electron density and reactivity of the aromatic system. This contrasts with its role in stabilizing adjacent carbocations (the β-silicon effect), which highlights the context-dependent nature of silicon's electronic contributions.

The Question of Intramolecular Si-N Interaction

Given the proximity of the electropositive silicon atom to the nitrogen atom's lone pair of electrons, it is tempting to hypothesize a direct, through-space donor-acceptor interaction. However, detailed experimental and theoretical studies on related silylpyridines have largely refuted the existence of significant intramolecular Si-N coordinative bonding.[11] Structural analyses have shown that while geometric distortions (such as bending of the silyl group towards the nitrogen) can occur, these are not unique to silicon-substituted pyridines and are also observed in analogues like methylpyridines.[11] Therefore, the properties of this compound are best understood as arising from the electronic and steric effects of the TMS group on the pyridine scaffold, rather than a direct bonding interaction between silicon and nitrogen.

Visualization of Molecular Structure

Caption: Chemical structure of this compound.

Part 2: Synthesis and Chemical Reactivity

This compound is a valuable synthetic intermediate, and its preparation and subsequent reactions are well-established in organic chemistry literature.

Common Synthetic Pathways

The synthesis of this compound can be achieved through several methods, most commonly involving the formation of a carbon-silicon bond on a pre-existing pyridine ring. One efficient and widely used approach is the zinc-catalyzed silylation of pyridines.[12] An alternative strategy involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine) with a strong base to generate a pyridyl anion, which is then quenched with trimethylsilyl chloride.[13]

Experimental Protocol: Zinc-Catalyzed Silylation of Pyridine

This protocol is adapted from methodologies demonstrating the direct C-H silylation of pyridine rings.[12]

Objective: To synthesize this compound via a transition-metal-catalyzed C-H activation/silylation reaction.

Materials:

-

Pyridine

-

Triethylsilane (or a similar hydrosilane which can be conceptually adapted for trimethylsilane)

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Anhydrous, high-boiling solvent (e.g., 3,5-lutidine or mesitylene)

-

Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

-

Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Addition: To the flask, add pyridine (e.g., 3 equivalents), the chosen solvent, and the zinc catalyst (e.g., 10-15 mol % Zn(OTf)₂).

-

Silane Addition: Add the hydrosilane (e.g., 1 equivalent) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to a high temperature (e.g., 160-180 °C) and stir vigorously for the required reaction time (typically 2-6 hours).

-

Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via GC-MS to observe the consumption of starting material and the formation of the silylated product.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is carefully quenched and extracted with an organic solvent. The crude product is then purified using silica gel column chromatography to yield pure this compound.

Self-Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, and MS), comparing the obtained data with literature values.[14] The presence of a strong singlet at ~0.2-0.3 ppm in the ¹H NMR spectrum is characteristic of the TMS protons.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity.

-

Protodesilylation: The C-Si bond can be selectively cleaved under acidic or basic conditions, or with fluoride ions, to replace the TMS group with a hydrogen atom. This allows the TMS group to function as a "masked" proton.

-

Halodesilylation: The TMS group can be replaced with a halogen (e.g., I, Br) with high regioselectivity using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). This provides a reliable route to 3-halopyridines that might be difficult to synthesize otherwise.

-

Cross-Coupling Reactions: The TMS group activates the 3-position, making it a versatile handle for various cross-coupling reactions (e.g., Hiyama coupling), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Part 3: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectroscopic properties is essential for its application in research and development.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NSi | [14][15] |

| Molecular Weight | 151.28 g/mol | [14] |

| CAS Number | 17379-37-2 | [16] |

| Appearance | Colorless to yellow liquid | [17] |

| Boiling Point | ~229 °C (lit.) | [17] |

| Density | ~0.922 g/mL at 25 °C (lit.) | [17] |

| Refractive Index (n20/D) | ~1.529 (lit.) | [17] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum is characterized by a prominent singlet for the nine equivalent protons of the TMS group, typically appearing far upfield (~0.25 ppm). The four protons on the pyridine ring appear in the aromatic region (~7.2-8.6 ppm) with distinct chemical shifts and coupling patterns corresponding to their positions relative to the nitrogen and TMS group.

-

¹³C NMR: The spectrum shows signals for the methyl carbons of the TMS group (~ -1.0 ppm) and four distinct signals for the aromatic carbons of the pyridine ring.[14]

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum typically shows a clear molecular ion (M⁺) peak at m/z = 151.[14] A prominent fragment is often observed at m/z = 136, corresponding to the loss of a methyl group ([M-15]⁺).

Part 4: Role in Drug Discovery and Development

The dual character of this compound—containing both a pharmaceutically relevant pyridine core and a synthetically versatile silyl group—makes it a highly strategic tool in drug discovery.

The Pyridine Scaffold in Medicine

Pyridine and its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[5][18][19] Its ability to act as a hydrogen bond acceptor and its metabolic stability contribute to its success as a pharmacophore.[7]

Leveraging Organosilicon Properties for Pharmacological Advantage

The introduction of a silicon atom can favorably alter the pharmacokinetic profile of a drug candidate.[1][2] Key advantages include:

-

Increased Lipophilicity: The nonpolar methyl groups of the TMS moiety can increase a molecule's ability to cross cell membranes.[1]

-

Modulated Metabolism: The C-Si bond is generally more stable against metabolic degradation than a corresponding C-C or C-H bond, which can lead to an extended biological half-life.

-

Enhanced Potency: The unique electronic and steric properties of silicon can lead to stronger and more selective interactions with biological targets.[2][20]

This compound serves as a key intermediate to build these advanced molecules. It allows for the precise and regioselective elaboration of the pyridine core, enabling chemists to construct complex molecular architectures that would be challenging to access through other synthetic routes. The TMS group acts as a linchpin, facilitating a key bond-forming reaction before being removed in a subsequent step if it is not part of the final active pharmaceutical ingredient (API).

Conclusion

This compound stands as a testament to the power of synergistic chemical design. It is more than a simple substituted heterocycle; it is a sophisticated synthetic tool that embodies key principles of modern organic and medicinal chemistry. The polarity and reactivity of its C-Si bond provide a gateway for regioselective functionalization, while the inherent biological relevance of the pyridine core makes it a valuable starting point for drug discovery campaigns. For researchers and drug development professionals, a thorough understanding of the structure, bonding, and reactivity of this compound is not merely academic—it is a practical necessity for the rational design and efficient synthesis of the next generation of therapeutics and advanced materials.

References

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388–405. [Link]

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. PubMed. [Link]

-

ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2012). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. [Link]

-

ZM Silane Limited. (2024). Organosilicon Compounds. [Link]

-

Schmid, B., et al. (1991). Synthesis, Properties, and Structure of Poly(silyl)pyridines. The Phantom of Intramolecular Si−N Bonding. Organometallics, 10(9), 3184–3192. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-pyridine PNs. [Link]

-

Wiley-VCH GmbH. (2025). This compound. SpectraBase. [Link]

-

PubChemLite. (n.d.). This compound (C8H13NSi). [Link]

-

Effenberger, F., & Daub, W. (1991). Darstellung von Didehydropyridinen aus (Trimethylsilyl)pyridinen. Liebigs Annalen der Chemie, 1991(11), 1157-1164. [Link]

-

Giam, C.-S., & Abbott, S. D. (1976). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society, 98(16), 5044–5045. [Link]

-

Roberts, J. D., McElhill, E. A., & Armstrong, R. (1951). The Electrical Effect of the Trimethylsilyl Group. Journal of the American Chemical Society, 73(6), 2931–2931. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Trimethylsilyloxypyridine. PubChem. [Link]

-

NIST. (n.d.). 3-Pyridinol, TMS derivative. NIST Chemistry WebBook. [Link]

-

Roberts, J. D., McElhill, E. A., & Armstrong, R. (1951). The Electrical Effect of the Trimethylsilyl Group. CaltechAUTHORS. [Link]

-

Wagner, F. E., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Molecules, 28(13), 4983. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Phenoxy-5-(trimethylsilyl)pyridine. PubChem. [Link]

-

Vaden, R. M., et al. (2020). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega, 5(31), 19893–19899. [Link]

-

Brezinski, M. E., et al. (2018). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions, 47(36), 12516–12523. [Link]

-

MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

Verma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 21-50. [Link]

-

LookChem. (n.d.). 3-FLUORO-2-TRIMETHYLSILANYL-PYRIDINE. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ResearchGate. (2024). Pyridine scaffold-bearing drugs in therapeutic applications. [Link]

-

Wang, Y., et al. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 14(1), 1-10. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trimethylsilyl)pyridine. PubChem. [Link]

-

NIST. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. [Link]

-

Elsevier. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [Link]

-

Andrada, D. M., & Frenking, G. (2021). Chemical Bonding in Silicon Carbonyl Complexes. Chemistry – A European Journal, 27(25), 7247-7258. [Link]

-

Sahoo, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4196. [Link]

-

ChemTube3D. (n.d.). Pyridine-structure. [Link]

-

Liu, Y., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(1), 253-261. [Link]

-

The Organic Chemistry Tutor. (2024, October 6). Sigma and Pi Bonds in Organic Molecules. YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organosilicon molecules with medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zmsilane.com [zmsilane.com]

- 4. researchgate.net [researchgate.net]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Electrical Effect of the Trimethylsilyl Group [authors.library.caltech.edu]

- 9. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. d-nb.info [d-nb.info]

- 14. spectrabase.com [spectrabase.com]

- 15. PubChemLite - this compound (C8H13NSi) [pubchemlite.lcsb.uni.lu]

- 16. 17379-37-2|this compound|BLD Pharm [bldpharm.com]

- 17. 3-(TRIMETHYLSILYLETHYNYL)PYRIDINE | 80673-00-3 [amp.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. bcrcp.ac.in [bcrcp.ac.in]

- 20. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis of 3-(Trimethylsilyl)pyridine from 3-Halopyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trimethylsilyl)pyridine is a pivotal building block in modern medicinal chemistry and materials science, prized for its role as a stable and versatile synthetic intermediate.[1][2] Its incorporation into molecular scaffolds allows for subsequent functionalization through well-established silicon-based cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth technical analysis of the primary methodologies for synthesizing this compound from readily available 3-halopyridine precursors. We will dissect three core synthetic strategies: Grignard-based silylation, lithium-halogen exchange, and transition-metal-catalyzed cross-coupling. The discourse emphasizes the underlying mechanistic principles, causal relationships behind experimental choices, and field-proven protocols, offering a comprehensive resource for chemists in both discovery and process development.

Introduction: The Strategic Value of this compound

The pyridine motif is a cornerstone of pharmaceutical sciences, present in a vast number of FDA-approved drugs.[3][4] Its ability to engage in hydrogen bonding and modulate the physicochemical properties of a molecule makes it a privileged scaffold in drug design.[3] The introduction of a trimethylsilyl (TMS) group at the 3-position transforms the pyridine ring from a simple aromatic heterocycle into a versatile handle for late-stage functionalization. The C(sp²)-Si bond is remarkably stable to many reaction conditions, yet it can be selectively activated for cross-coupling reactions (e.g., Hiyama coupling) or converted into other functional groups, providing a powerful tool for analog synthesis and library generation.

The primary challenge lies in the efficient and regioselective formation of the C-Si bond on an electron-deficient pyridine ring. This guide explores the most effective solutions starting from 3-halopyridines, which are commercially abundant and offer a direct entry point to this valuable intermediate.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound from a 3-halopyridine (3-X-Py) fundamentally involves the formation of a nucleophilic pyridyl species that can react with an electrophilic silicon source, typically chlorotrimethylsilane (TMSCl), or a transition-metal-catalyzed process that directly couples the two fragments. The three dominant approaches are outlined below.

Caption: Figure 1. Key synthetic routes from 3-halopyridines.

Methodology I: Grignard-Based Silylation

The formation of a pyridyl Grignard reagent followed by quenching with TMSCl is a classic and robust method.[5][6] This pathway is most effective for 3-bromo- and 3-iodopyridine due to the higher reactivity of the C-Br and C-I bonds towards magnesium insertion.

Mechanistic Rationale and Experimental Causality

The core of this method is the formation of 3-pyridylmagnesium halide. Direct insertion of magnesium metal into the carbon-halogen bond is the traditional approach. However, pyridyl halides can be sluggish to react.

-

Choice of Halogen : The reactivity order for Grignard formation is I > Br >> Cl. 3-Chloropyridine is generally unreactive under standard conditions.

-

Activation : The use of activators like iodine crystals or 1,2-dibromoethane is crucial to initiate the reaction on the magnesium surface.

-

Halogen-Magnesium Exchange : A more reliable and milder alternative is the use of an exchange reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl).[7][8] This "Turbo-Grignard" reagent readily undergoes exchange with the aryl halide, even at low temperatures, offering better functional group tolerance and more reproducible initiation.[8]

Field-Proven Protocol: Grignard Reaction via Halogen-Magnesium Exchange

Objective: To synthesize this compound from 3-bromopyridine.

Materials:

-

3-Bromopyridine

-

Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-bromopyridine (1.0 eq) to an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Dissolution: Dissolve the starting material in anhydrous THF.

-

Grignard Formation: Cool the solution to 0 °C. Add iPrMgCl·LiCl (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour. The formation of the Grignard reagent is typically complete within this timeframe.[7]

-

Silylation: Cool the reaction mixture to -20 °C. Add freshly distilled TMSCl (1.2 eq) dropwise, ensuring the temperature does not exceed -10 °C.

-

Warming & Quenching: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2 hours. Cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or silica gel chromatography.

Methodology II: Lithium-Halogen Exchange

For substrates that are incompatible with Grignard conditions or when higher reactivity is needed, lithium-halogen exchange presents a powerful alternative.[9] This method relies on the use of an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to generate the highly nucleophilic 3-lithiopyridine intermediate.

Mechanistic Rationale and Experimental Causality

This reaction is an equilibrium process where the more stable organolithium species is favored.[8] Since the sp²-hybridized pyridyl anion is more stable than the sp³-hybridized butyl anion, the equilibrium lies towards the formation of 3-lithiopyridine.

-

Cryogenic Temperatures : The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions. The highly basic and nucleophilic organolithium reagents can add to the pyridine ring (Chichibabin-type reaction) or deprotonate other positions at higher temperatures.

-

Reagent Choice : n-BuLi is commonly used. t-BuLi is more reactive and can be used for less reactive halides like 3-chloropyridine, but requires careful handling due to its higher reactivity and pyrophoric nature.[8][10]

-

Reaction Rate : The exchange rate follows the trend I > Br > Cl.[9] The reaction is extremely fast, often complete in minutes at -78 °C.[10]

Field-Proven Protocol: Lithium-Halogen Exchange

Objective: To synthesize this compound from 3-iodopyridine.

Materials:

-

3-Iodopyridine

-

n-Butyllithium (1.6 M or 2.5 M in hexanes)

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Setup: Assemble a flame-dried, three-necked flask under a strict inert atmosphere. Add 3-iodopyridine (1.0 eq) and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiathion: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change is often observed. Stir for 15-30 minutes at this temperature.

-

Silylation: Add freshly distilled TMSCl (1.2 eq) dropwise to the 3-lithiopyridine solution at -78 °C.

-

Warming & Quenching: After stirring for 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench carefully by the slow addition of saturated aqueous NH₄Cl.

-

Work-up and Purification: Follow the work-up and purification steps as described in Section 3.2.

Methodology III: Transition-Metal-Catalyzed Silylation

Palladium- and nickel-catalyzed cross-coupling reactions offer a distinct and powerful approach, particularly for less reactive 3-chloropyridine substrates.[11][12] These methods avoid the generation of highly basic organometallic intermediates, offering superior functional group tolerance.

Mechanistic Rationale and Experimental Causality

The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13]

Caption: Figure 2. Simplified catalytic cycle for silylation.

-

Silylating Agent : Instead of TMSCl, a nucleophilic silyl source or a disilane is often used. Hexamethyldisilane (Me₃Si-SiMe₃) is a common choice.[11][12]

-

Catalyst System : The choice of palladium or nickel catalyst and the supporting ligand is critical. For aryl chlorides, electron-rich, bulky phosphine ligands (e.g., biaryl phosphines) are often required to promote the challenging oxidative addition step.[11]

-

Activator : An activator, often a fluoride or alkoxide base, is sometimes needed to generate a hypercoordinate silicon species, which facilitates the transmetalation step.

Field-Proven Protocol: Palladium-Catalyzed Silylation

Objective: To synthesize this compound from 3-chloropyridine.[11][12]

Materials:

-

3-Chloropyridine

-

Hexamethyldisilane

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium fluoride (KF) or Cesium fluoride (CsF), spray-dried

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (4 mol%), and spray-dried KF (1.5 eq) to a Schlenk tube or reaction vial.

-

Reagent Addition: Add 3-chloropyridine (1.0 eq) and hexamethyldisilane (1.5 eq).

-

Solvent: Add the anhydrous, deoxygenated solvent.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by distillation or chromatography.

Comparative Analysis and Selection Criteria

| Methodology | Halide Substrate | Key Reagents | Conditions | Advantages | Limitations |

| Grignard Silylation | Br, I | Mg, iPrMgCl·LiCl, TMSCl | 0 °C to RT | Cost-effective, scalable, well-established.[5] | Ineffective for chlorides, sensitive to acidic protons and some carbonyls. |

| Lithium-Halogen Exchange | I, Br > Cl | n-BuLi, t-BuLi, TMSCl | -78 °C | Very fast, high reactivity, good for less reactive halides.[9][10] | Requires cryogenic temperatures, incompatible with many functional groups, pyrophoric reagents. |

| Metal-Catalyzed Silylation | Cl, Br, I | Pd/Ni catalyst, Ligand, (Me₃Si)₂, Base | 80-110 °C | Excellent functional group tolerance, effective for chlorides.[11][12][14] | Higher cost of catalyst/ligand, requires inert atmosphere and anhydrous conditions, potential for metal contamination. |

Selection Rationale:

-

For large-scale synthesis of from 3-bromopyridine with no sensitive functional groups, Grignard silylation is often the most practical and economical choice.

-

For rapid synthesis or when dealing with a less reactive bromide, lithium-halogen exchange is highly effective, provided the substrate can tolerate the strongly basic conditions.

-

For substrates containing sensitive functional groups (e.g., esters, ketones, nitro groups) or when starting from 3-chloropyridine, transition-metal-catalyzed silylation is the superior method despite its higher cost.

Conclusion

The synthesis of this compound from 3-halopyridine precursors is a well-developed field offering multiple robust methodologies. The optimal choice is dictated by a careful analysis of the starting halide's reactivity, the substrate's functional group tolerance, and economic and scalability considerations. Grignard-based routes offer a cost-effective solution for bromo- and iodo-pyridines. Lithium-halogen exchange provides a highly reactive but less tolerant alternative. The advent of sophisticated transition-metal catalyst systems has opened the door to using inexpensive but challenging 3-chloropyridines and has become the method of choice for complex, functionalized substrates. Mastery of these techniques provides the modern chemist with a reliable toolkit to access this invaluable synthetic intermediate.

References

-

Verma, A. K., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PubMed Central. Available at: [Link]

-

McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785-3788. Available at: [Link]

-

DeShong, P., et al. (2003). Improved Synthesis of Aryltriethoxysilanes via Palladium(0)-Catalyzed Silylation of Aryl Iodides and Bromides with Triethoxysilane. The Journal of Organic Chemistry. Available at: [Link]

-

Various Authors. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. Available at: [Link]

-

Fernandez, S., et al. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München. Available at: [Link]

-

Wibaut, J. P., & van der Voort, H. G. P. (1952). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. Available at: [Link]

-

Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. Available at: [Link]

-

Mori, S., et al. (2006). Palladium-catalyzed silylation of alcohols with hexamethyldisilane. Chemical Communications. Available at: [Link]

-

Comins, D. L., & Sharp, J. C. (1987). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines using Lithium Naphthalenide. Heterocycles, 37(1), 1467. Available at: [Link]

-

McNeill, E., et al. (2007). Palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane. Organic Letters. Available at: [Link]

-

Siegel, D. (n.d.). Lithium Halogen Exchange. University of Wisconsin. Available at: [Link]

-

Bode, J. W., & Morandi, B. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. Available at: [Link]

-

George, S. M., et al. (2007). Mechanism of Pyridine-Catalyzed SiO2 Atomic Layer Deposition Studied by Fourier Transform Infrared Spectroscopy. The Journal of Physical Chemistry C. Available at: [Link]

-

Mori, S., et al. (2006). Palladium-catalyzed silylation of alcohols with hexamethyldisilane. RSC Publishing. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Wibaut, J. P., & de Jonge, A. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Available at: [Link]

-

LibreTexts. (2023). Transition Metal Catalyzed Carbon-Carbon Bond Forming Reactions. Chemistry LibreTexts. Available at: [Link]

-

Chu, C. K., Liang, Y., & Fu, G. C. (2016). Silicon-Carbon Bond Formation via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Unactivated Secondary and Tertiary Alkyl Electrophiles. Journal of the American Chemical Society. Available at: [Link]

-

PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]

-

Bano, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

-

Khan, I., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

-

Various Authors. (2022). 3‐Methylpyridine: Synthesis and Applications. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses. Available at: [Link]

-

Wiley-VCH GmbH. (2025). This compound. SpectraBase. Available at: [Link]

-

Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

Various Authors. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. De Gruyter. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcrcp.ac.in [bcrcp.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ethz.ch [ethz.ch]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane [organic-chemistry.org]

- 12. Palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Silicon-Carbon Bond Formation via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Unactivated Secondary and Tertiary Alkyl Electrophiles [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 3-(Trimethylsilyl)pyridine

Introduction

3-(Trimethylsilyl)pyridine is a versatile heterocyclic building block utilized in organic synthesis, materials science, and pharmaceutical research. Its unique electronic and steric properties, imparted by the trimethylsilyl (TMS) group on the pyridine ring, make it a valuable synthon for creating complex molecular architectures. Accurate and unambiguous characterization of this compound is paramount for ensuring purity, confirming structural integrity, and understanding its reactivity. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define this compound. The interpretation herein is grounded in fundamental principles and serves as a practical reference for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting any spectroscopic data lies in a thorough understanding of the molecule's structure. This compound consists of a pyridine ring substituted at the 3-position with a TMS group. The electronegative nitrogen atom and the electropositive silicon atom create a unique electronic environment that governs the chemical shifts, vibrational frequencies, and fragmentation patterns observed in its spectra.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the TMS protons and the four aromatic protons of the pyridine ring. The electronegativity of the nitrogen atom and the anisotropic effects of the aromatic ring current are the primary factors influencing the chemical shifts.

Table 1: ¹H NMR Signal Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si(CH₃)₃ | ~0.25 | Singlet | 9H |

| H5 | ~7.25 | ddd | 1H |

| H4 | ~7.70 | ddd | 1H |

| H6 | ~8.50 | dd | 1H |

| H2 | ~8.65 | d | 1H |

| (Note: Shifts are approximate and can vary based on the solvent used. Data is typically acquired in CDCl₃) |

Interpretation:

-

TMS Protons (δ ~0.25): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent and appear as a sharp, intense singlet far upfield. The electropositive nature of silicon results in significant shielding, hence the low chemical shift.

-

Aromatic Protons (δ 7.2-8.7): The four pyridine protons appear in the characteristic downfield region for aromatic compounds.

-

H2 and H6: These protons are in the ortho positions relative to the ring nitrogen. The strong deshielding effect of the nitrogen atom shifts their signals significantly downfield, with H2 often being the most downfield due to its proximity to both the nitrogen and the silyl group.

-

H4 and H5: These protons are in the meta and para positions, respectively, relative to the silyl group. Their chemical shifts are less affected by the TMS group but are still influenced by the overall electron-withdrawing nature of the pyridine ring.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Table 2: ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Si(CH₃)₃ | ~ -1.5 |

| C3 | ~137.0 |

| C5 | ~127.5 |

| C4 | ~137.5 |

| C6 | ~147.0 |

| C2 | ~152.0 |

| (Note: Shifts are approximate and can vary based on the solvent used. Data derived from SpectraBase[1]) |

Interpretation:

-

TMS Carbons (δ ~ -1.5): Similar to the protons, the methyl carbons of the TMS group are highly shielded by the silicon atom, causing them to appear upfield, often at a negative chemical shift value[1].

-

Aromatic Carbons (δ 127-152):

-

C3: This is the ipso-carbon directly attached to the silicon atom. Its chemical shift is influenced by the silyl substituent.

-

C2 and C6: These carbons, adjacent to the nitrogen, are the most deshielded and appear furthest downfield.

-

C4 and C5: These carbons appear at intermediate chemical shifts within the aromatic region.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound confirms the presence of both the pyridine ring and the trimethylsilyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (TMS) | Medium |

| ~1600-1400 | Aromatic C=C and C=N Ring Stretch | Strong |

| ~1250 | Si-CH₃ Symmetric Deformation (Umbrella) | Strong |

| ~840 & ~750 | Si-C Stretch | Strong |

Interpretation: The spectrum is a composite of the characteristic vibrations of a substituted pyridine and a trimethylsilyl moiety.

-

Aromatic C-H Stretch: The bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring[2][3].

-

Aliphatic C-H Stretch: The absorptions just below 3000 cm⁻¹ are due to the stretching of C-H bonds within the TMS group's methyl units.

-

Ring Stretching: A series of sharp, strong bands in the 1600-1400 cm⁻¹ region are diagnostic for the stretching vibrations of the C=C and C=N bonds within the pyridine ring[2].

-

Si-CH₃ and Si-C Vibrations: The most telling signals for the TMS group are the strong, sharp "umbrella" deformation of the Si-CH₃ groups around 1250 cm⁻¹ and the Si-C stretching vibrations typically found between 840 cm⁻¹ and 750 cm⁻¹. The presence of these intense bands is a definitive confirmation of the trimethylsilyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure and stability.

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z Value | Ion Assignment | Interpretation |

| 151 | [M]⁺˙ | Molecular Ion |

| 136 | [M - CH₃]⁺ | Loss of a methyl radical from the TMS group |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

(Data derived from SpectraBase and general fragmentation patterns of TMS compounds[1][4])

Interpretation: The fragmentation of silylated compounds under electron ionization (EI) is often highly predictable.[4][5]

-

Molecular Ion ([M]⁺˙, m/z 151): The peak corresponding to the intact molecule radical cation is expected at an m/z of 151, consistent with the molecular formula C₈H₁₃NSi[6]. Its intensity may be variable.

-

[M-15]⁺ (m/z 136): The most common and often the base peak in the mass spectra of trimethylsilyl compounds is the loss of a methyl radical (•CH₃, mass 15) from the TMS group[4][5]. This results in a highly stable silicon-centered cation at m/z 136. The high abundance of this fragment is a hallmark of the TMS moiety.

-

Trimethylsilyl Cation (m/z 73): Cleavage of the Si-C(pyridyl) bond can generate the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic signal at m/z 73.

Caption: A typical workflow for the complete spectroscopic characterization of a chemical entity.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental procedures are crucial. The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often present in the deuterated solvent as an internal reference (δ = 0.00 ppm). If not, a small amount can be added.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required compared to ¹H NMR.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum and integrate the signals (for ¹H NMR).

ATR-FTIR Spectroscopy Protocol

-

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is essential to subtract the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a single drop of neat liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically with an Electron Ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). A temperature gradient is used to separate the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

-

MS Method: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized by a 70 eV electron beam. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to this compound. Examine the mass spectrum associated with that peak to identify the molecular ion and characteristic fragment ions.

References

-

SpectraBase. This compound. Wiley-VCH GmbH. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Harvey, D. J. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. [Link]

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Mounir A. I. Salem, et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

-

Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Metabolomics, 14(3), 31. [Link]

-

Katcka, M., & Urbański, T. (1969). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

-

Ishii, D., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C8H13NSi) [pubchemlite.lcsb.uni.lu]

The Trimethylsilyl Group on a Pyridine Ring: A Versatile Handle in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous blockbuster drugs and functional materials. Consequently, methods for the selective functionalization of the pyridine ring are of paramount importance. Among the various strategies, the use of the trimethylsilyl (TMS) group as a synthetic handle has emerged as a powerful and versatile approach. Trimethylsilylpyridines are stable, easily prepared compounds that serve as precursors to a wide array of derivatives through reactions that cleave the carbon-silicon (C-Si) bond.[1] This guide provides a comprehensive overview of the reactivity of the TMS group on a pyridine ring, focusing on the mechanistic principles, key transformations, and practical applications relevant to drug discovery and development.

The Nature of the C(sp²)-Si Bond in Trimethylsilylpyridines

The reactivity of a trimethylsilyl group attached to a pyridine ring is governed by the inherent polarity and strength of the C(sp²)-Si bond. This bond is significantly polarized towards the carbon atom, rendering it susceptible to electrophilic attack. The silicon atom, being more electropositive, can be targeted by nucleophiles, particularly under activating conditions. This dual nature allows the TMS group to be replaced by a variety of other functional groups, making it an exceptionally versatile synthetic tool. Furthermore, the position of the TMS group on the pyridine ring (2-, 3-, or 4-position) influences its electronic environment and steric accessibility, thereby modulating its reactivity in subsequent transformations.

Key Transformations of Trimethylsilylpyridines

The TMS group can be thought of as a "masked" carbanion or a placeholder for a metal, enabling a range of transformations that are otherwise difficult to achieve directly on the pyridine ring. The primary reactions can be broadly categorized into electrophilic substitutions (desilylation) and palladium-catalyzed cross-coupling reactions.

Electrophilic Desilylation Reactions

Desilylation involves the cleavage of the C-Si bond and its replacement with another group, typically initiated by an electrophile.

-

Protodesilylation (H): The most fundamental transformation is the replacement of the TMS group with a proton. This can be achieved under various conditions, including treatment with acids (e.g., HCl, TFA) or fluoride sources like tetrabutylammonium fluoride (TBAF).[2][3] This reaction is often used to unmask a specific C-H position after the TMS group has served its purpose as a directing or blocking group.

-

Halodesilylation (X = I, Br, Cl): The installation of a halogen atom is a critical transformation, as it provides a handle for a vast number of subsequent cross-coupling reactions.[4][5][6][7]

-

Iododesilylation: This is arguably the most common and efficient halodesilylation. Reagents like iodine monochloride (ICl) or a combination of iodine and a silver salt (e.g., AgF, AgNO₃) are highly effective. The pyridine-iodine monochloride complex is also a useful reagent for this purpose.[8]

-

Bromodesilylation: N-Bromosuccinimide (NBS) is a standard reagent for converting the C-Si bond to a C-Br bond, often proceeding under mild conditions.

-

The general workflow for these transformations is depicted below.

Caption: General workflow from TMS-pyridine to functionalized products.

Palladium-Catalyzed Cross-Coupling Reactions

While halopyridines are excellent substrates for cross-coupling, trimethylsilylpyridines can also participate directly in certain palladium-catalyzed reactions, most notably the Hiyama coupling.[9][10][11]

-

Hiyama Coupling: This reaction forms C-C bonds between organosilanes and organic halides.[9][12][13] A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride source such as TBAF or a base.[13][14] The activator coordinates to the silicon atom, forming a hypervalent pentacoordinate silicate intermediate.[12][13] This intermediate is significantly more nucleophilic and readily undergoes transmetalation to the palladium(II) center in the catalytic cycle.[12][15]

The accepted mechanism for the Hiyama cross-coupling reaction is outlined below.

Caption: Mechanism of the fluoride-promoted Hiyama cross-coupling reaction.

-

Hiyama-Denmark Coupling: A significant advancement is the Hiyama-Denmark modification, which can proceed without a fluoride activator.[9][16] This variant often uses organosilanols, which can be generated in situ from the corresponding silyl ether, and a base to form a reactive silanolate.[16] This is particularly advantageous in complex molecule synthesis where fluoride-sensitive protecting groups, such as other silyl ethers (e.g., TBS, TIPS), are present.[9][16]

-

Suzuki-Miyaura and Other Couplings: While less direct, the TMS group is a gateway to other major cross-coupling reactions. By first converting the TMS-pyridine to an iodo- or bromo-pyridine via halodesilylation, one can readily engage in Suzuki-Miyaura (with boronic acids/esters), Stille (with organostannanes), and Sonogashira (with terminal alkynes) couplings.[10][17][18] This two-step sequence is often highly reliable and provides access to a vast chemical space. The Suzuki-Miyaura reaction, in particular, is a workhorse in drug discovery for creating biaryl and heteroaryl structures.[19][20][21][22][23][24]

Comparative Reactivity and Strategic Application

The choice of reaction depends on the desired final product and the overall synthetic strategy. The table below summarizes the key features of the main transformations.

| Reaction Type | Reagents/Catalyst | Key Feature | Application in Drug Discovery |

| Protodesilylation | TBAF, HCl, KOTMS[3] | Removes TMS group, installs H. | Used as a traceless directing or blocking group strategy. |

| Iododesilylation | ICl, I₂/Ag⁺ | Highly efficient conversion to a versatile synthetic handle. | Precursor for Suzuki, Sonogashira, and other couplings.[10] |

| Bromodesilylation | NBS | Milder alternative to iodination. | Precursor for cross-coupling reactions. |

| Hiyama Coupling | Pd catalyst, F⁻ activator (e.g., TBAF)[13] | Direct C-C bond formation from the C-Si bond. | Useful when the corresponding boronic acid is unstable. |

| Hiyama-Denmark Coupling | Pd catalyst, Base (no F⁻)[16] | Tolerates fluoride-sensitive groups. | Key for late-stage functionalization in complex syntheses.[9] |

| Suzuki (via Halide) | Pd catalyst, Base, Boronic acid/ester[20] | Extremely broad scope and functional group tolerance.[21] | A primary method for constructing biaryl scaffolds in medicinal chemistry.[18][24] |

Experimental Protocols

Protocol: Iododesilylation of 2-(Trimethylsilyl)pyridine

This protocol describes a standard procedure for converting a TMS-pyridine into the corresponding iodo-pyridine, a crucial intermediate for further functionalization.

Materials:

-

2-(Trimethylsilyl)pyridine

-

Iodine monochloride (ICl), 1.0 M solution in dichloromethane

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel

Procedure:

-

Dissolve 2-(trimethylsilyl)pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add iodine monochloride (1.0 M solution in DCM, 1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine (the dark color will disappear).

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure 2-iodopyridine.

Protocol: Fluoride-Promoted Hiyama Coupling of 3-(Trimethylsilyl)pyridine

This protocol outlines a general procedure for the direct coupling of a TMS-pyridine with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous THF or dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), this compound (1.2 eq), and the aryl halide (1.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add anhydrous THF or dioxane via syringe.

-

Add TBAF (1.0 M solution in THF, 1.5 eq) dropwise to the stirred mixture.

-

Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired biaryl product.

Applications in Drug Discovery

The versatility of trimethylsilylpyridines makes them invaluable in the synthesis of complex, biologically active molecules. The ability to perform late-stage functionalization is particularly crucial in drug discovery, where rapid generation of analogues for structure-activity relationship (SAR) studies is necessary.[25][26][27][28][29] For example, the synthesis of substituted pyridines as kinase inhibitors, GPCR modulators, or anti-infective agents often relies on the cross-coupling strategies enabled by the TMS group. The development of robust protocols, such as the fluoride-free Hiyama-Denmark coupling, allows these transformations to be performed on substrates bearing sensitive functional groups, expanding their applicability in the synthesis of complex drug candidates.[9][16]

Conclusion

The trimethylsilyl group is a powerful and versatile functional handle for the elaboration of the pyridine ring. Its predictable reactivity allows for selective cleavage and replacement with protons, halogens, and a wide variety of carbon-based fragments through robust cross-coupling reactions. Understanding the underlying mechanisms of desilylation and palladium-catalyzed couplings, particularly the role of activators like fluoride, empowers chemists to strategically design and execute efficient syntheses. For professionals in drug development, mastering the chemistry of trimethylsilylpyridines is a key asset for accelerating the discovery and optimization of new pyridine-based therapeutics.

References

- Denmark, S. E., & Smith, R. C. (2004). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. Journal of the American Chemical Society, 126(15), 4865–4875.

- Cebrowski, P. H., & Hiyama, T. (2012). The Hiyama Cross-Coupling Reaction: New Discoveries. Arkivoc, 2012(1), 1-23.

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]

- Hiyama, T. (1999). Highly Selective Cross-Coupling Reactions of Organosilicon Compounds Mediated by Fluoride Ion and a Palladium Catalyst. Journal of Synthetic Organic Chemistry, Japan, 57(5), 350-360.

-

Wikipedia. (2023). Hiyama coupling. In Wikipedia. [Link]

- O'Brien, J. M., et al. (2020).

-

Napier, S., Marcuccio, S., Tye, H., & Whittaker, M. (2009). Palladium‐Catalyzed Cross‐Coupling of 2‐Trimethylsilylpyridine with Aryl Halides. Synlett, 2009(1), 112-114. [Link]

- Semeraro, M., et al. (2008). Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides. Tetrahedron Letters, 49(44), 6333-6335.

- Thermo Fisher Scientific. (n.d.). TMSI+Pyridine.

- Cadwallader, D., Shevchuk, D., Tiburcio, T. R., & Le, C. M. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25(40), 7369–7373.

-

Organic Chemistry Portal. (n.d.). Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Trimethylsilyl group. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Desilylation. Organic Chemistry Portal. [Link]

-

Thomas, S. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Omega, 6(37), 24113–24125. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 799. [Link]

-

Mamoshina, O. A., et al. (2023). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2023(2), M1629. [Link]

-

Iizuka, K., et al. (2024). Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. Chemistry – A European Journal, 30(8), e202303159. [Link]

-